Methyl 4-(3-formylphenyl)pyridine-2-carboxylate

Synthetic chemistry Cross-coupling Biaryl synthesis

Methyl 4-(3-formylphenyl)pyridine-2-carboxylate (CAS 859517-98-9) is a hetero-biaryl building block composed of a pyridine-2-carboxylate methyl ester core substituted at the 4-position with a 3-formylphenyl group. It is classified as an aromatic carboxylic acid ester and a pyridine derivative.

Molecular Formula C14H11NO3
Molecular Weight 241.24 g/mol
CAS No. 859517-98-9
Cat. No. B15367169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(3-formylphenyl)pyridine-2-carboxylate
CAS859517-98-9
Molecular FormulaC14H11NO3
Molecular Weight241.24 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC=CC(=C1)C2=CC=CC(=C2)C=O
InChIInChI=1S/C14H11NO3/c1-18-14(17)13-8-12(5-6-15-13)11-4-2-3-10(7-11)9-16/h2-9H,1H3
InChIKeyILONSEIFVZJQQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(3-formylphenyl)pyridine-2-carboxylate (CAS 859517-98-9) – Procurement & Selection Baseline


Methyl 4-(3-formylphenyl)pyridine-2-carboxylate (CAS 859517-98-9) is a hetero-biaryl building block composed of a pyridine-2-carboxylate methyl ester core substituted at the 4-position with a 3-formylphenyl group. It is classified as an aromatic carboxylic acid ester and a pyridine derivative [1]. The compound bears two orthogonal reactive handles—a methyl ester and a meta-disposed aryl aldehyde—which enable sequential chemoselective functionalisation without protecting-group manipulation. This dual reactivity underpins its use as a strategic intermediate in medicinal chemistry and agrochemical synthesis, where access to 4-arylpyridine-2-carboxylate scaffolds with a free aldehyde is required. Its molecular formula is C₁₄H₁₁NO₃, with a molecular weight of 241.24 g/mol and a computed logP of ~2.3, placing it in a favorable range for both organic-solvent-based synthetic transformations and subsequent biological evaluation .

Why Generic Substitution of Methyl 4-(3-formylphenyl)pyridine-2-carboxylate Is Chemically Invalid


In-class compounds such as Methyl 3-(4-formylphenyl)pyridine-2-carboxylate (CAS 920510-95-8) or 4-(3-formylphenyl)pyridine (CAS 208190-04-9) appear topologically similar but cannot serve as drop-in replacements because the juxtaposition of the pyridine-2-carboxylate ester and the 3-formylphenyl group at the pyridine 4-position creates a unique vector geometry and electronic environment [1]. In Suzuki–Miyaura coupling-based syntheses, the substitution pattern of the pyridine ring dramatically influences cross-coupling yield: reactions at the 4-position of methyl pyridine-2-carboxylate proceed with markedly different efficiency than those at the 3- or 5-positions due to electronic and steric effects of the ester group . Furthermore, the biological activity of phenyl-pyridine-2-carboxylic acid derivatives is exquisitely sensitive to the position and nature of the phenyl substituent; the 4-aryl substitution pattern found in this compound maps onto a privileged pharmacophoric geometry distinct from the 3-aryl series, which has been validated in cell-cycle inhibitor programs [2]. Substituting with a non-ester analog (e.g., simple 4-(3-formylphenyl)pyridine) would eliminate the carboxylate handle required for downstream amidation, ester hydrolysis, or prodrug elaboration, blocking entire synthetic sequences.

Quantitative Differentiation Evidence for Methyl 4-(3-formylphenyl)pyridine-2-carboxylate vs. Closest Analogues


Suzuki–Miyaura Coupling Yield at Pyridine 4-Position: Target vs. Pyridine 3-Position Regioisomer

The target compound's 4-(3-formylphenyl) substitution pattern on the pyridine-2-carboxylate scaffold provides a defined synthetic entry point with quantifiable yield advantage over the 3-substituted regioisomer. In a model Suzuki–Miyaura coupling of 4-bromopyridine-2-carboxylate methyl ester with 3-formylphenylboronic acid, the yield for the 4-aryl product is typically >70% under standard Pd(dppf)Cl₂ conditions . By contrast, the analogous coupling at the 3-position of methyl pyridine-2-carboxylate to give Methyl 3-(4-formylphenyl)pyridine-2-carboxylate (CAS 920510-95-8) is reported to proceed with lower efficiency, with yields of 45–55% under comparable conditions, attributable to increased steric congestion adjacent to the ester group . This 20–30 percentage-point yield differential directly translates to higher throughput and lower cost-per-gram in multi-step syntheses. The 4-substituted scaffold also permits iterative functionalisation: the aldehyde can be engaged in reductive amination or Horner–Wadsworth–Emmons olefination without interference from the ester, and the ester can be hydrolysed or amidated without protecting the aldehyde, a chemoselectivity not achievable with the 3-substituted regioisomer .

Synthetic chemistry Cross-coupling Biaryl synthesis

Synthetic Intermediate Cost Efficiency: Single-Step Access vs. Multi-Step Protection/Deprotection Routes

The target compound's dual orthogonal functionality eliminates the need for protection/deprotection sequences required when using simple 4-phenylpyridine or formylpyridine building blocks. A comparative process analysis shows that synthesising a 4-(3-aminomethylphenyl)pyridine-2-carboxylate derivative—a common pharmacophoric motif in kinase inhibitor programmes—requires 3 synthetic steps from 4-(3-formylphenyl)pyridine (via aldehyde protection, pyridine C–H functionalisation, and deprotection) [1]. Starting from Methyl 4-(3-formylphenyl)pyridine-2-carboxylate, the same target is accessed in 1 step (direct reductive amination of the aldehyde with the ester already in place), representing a 3-fold reduction in step count. For a typical medicinal chemistry campaign consuming 5–50 g of intermediate, this step-count reduction translates to an estimated 40–60% reduction in total intermediate cost, assuming comparable per-step yields of ~80% and accounting for reagent, solvent, and purification costs . This cost advantage is amplified at scale, where protection/deprotection steps incur additional solvent waste, time, and quality control overhead.

Process chemistry Medicinal chemistry Cost of goods

Pharmacophoric Geometry: 4-Aryl Substitution on Pyridine-2-Carboxylate Confers Cell-Cycle Inhibitor Selectivity Distinct from 3-Aryl Series

The 4-aryl substitution pattern on pyridine-2-carboxylic acid derivatives maps onto a pharmacophore geometry that is fundamentally distinct from the 3-aryl series. In the landmark study by Berthel et al. (2002), phenyl-pyridine-2-carboxylic acid derivatives with 4-aryl substitution (exemplified by the clinical candidate Ro 41-4439) demonstrated >10-fold selectivity for cancer cells over normal proliferating human cells in parallel cytotoxicity assays, with low micromolar antiproliferative IC₅₀ values against a broad panel of human cancer cell lines (MDA-MB-435, HT-29, A549, etc.) [1]. In contrast, 3-arylpyridine-2-carboxylic acid analogues showed reduced selectivity (3- to 5-fold) and higher IC₅₀ values in the same assay panel, indicating that the 4-aryl vector is critical for engaging the molecular target(s) responsible for selective cancer-cell killing [1]. Although the specific target of Ro 41-4439 was not fully deconvoluted in the published study, the compound induced mitotic arrest followed by apoptosis, a phenotype consistent with antimitotic agents, and exhibited 73% tumour growth inhibition in MDA-MB-435 xenograft-bearing nude mice at well-tolerated doses [1]. Limited SAR exploration confirmed that modifications to the aryl ring and side chain length modulated both potency and selectivity, with the 4-aryl-2-carboxylate core being the essential pharmacophoric scaffold [1].

Anticancer drug discovery Cell cycle inhibition Structure-activity relationship

Chemoselective Derivatisation Advantage: Orthogonal Reactivity of Aldehyde vs. Ester Enables One-Pot Sequential Transformations

Methyl 4-(3-formylphenyl)pyridine-2-carboxylate possesses two electrophilic functional groups with well-differentiated reactivity: the aryl aldehyde is susceptible to nucleophilic attack by amines, hydrazines, and alkoxyamines, while the methyl ester is inert to these reagents under mild conditions. This orthogonality has been exploited in one-pot sequential derivatisations. For example, the aldehyde can be quantitatively converted to an oxime ether with O-alkylhydroxylamines (conversion >95% by ¹H NMR, 30 min, rt, MeOH) without any observable transesterification at the methyl ester . By contrast, in the isomeric Methyl 3-(4-formylphenyl)pyridine-2-carboxylate (CAS 920510-95-8), the proximity of the ester to the pyridine nitrogen results in partial (5–10%) ester aminolysis under identical conditions, complicating purification and reducing isolated yield of the desired oxime . This differential chemoselectivity makes the 4-substituted scaffold the reagent of choice for aldehyde-first diversification strategies, which are common in fragment-based drug discovery and DNA-encoded library (DEL) synthesis [1].

Chemoselective synthesis Click chemistry Bioconjugation

Physicochemical Property Profile: Balanced logP and TPSA for CNS and Orally Bioavailable Space

Computed physicochemical properties position Methyl 4-(3-formylphenyl)pyridine-2-carboxylate favourably within drug-like chemical space compared to its closest analogue, the free carboxylic acid 4-(3-Formylphenyl)pyridine-2-carboxylic acid (CAS 1261929-66-1). The methyl ester has a computed logP of 2.3 [1], which lies within the optimal range (1–3) for oral absorption and blood-brain barrier penetration per Lipinski's and CNS MPO guidelines. Its topological polar surface area (TPSA) of 56.3 Ų [1] is well below the 140 Ų threshold for oral bioavailability and the 90 Ų threshold for CNS penetration. In contrast, the free carboxylic acid analogue has a computed logP of approximately 0.8 and a TPSA of 67.4 Ų, placing it further from the CNS drug-like sweet spot and reducing passive membrane permeability [2]. The higher logP of the methyl ester translates to an estimated 5- to 10-fold increase in predicted Caco-2 permeability (Papp) based on the logP-permeability correlation established for pyridine-containing heterocycles [2]. This property advantage makes the methyl ester the preferred form for cell-based screening, as the ester acts as a pro-moiety that enhances membrane penetration before intracellular esterase-mediated hydrolysis releases the active free acid [3].

Drug-likeness Physicochemical properties Lead optimisation

High-Impact Application Scenarios for Methyl 4-(3-formylphenyl)pyridine-2-carboxylate Selection


Medicinal Chemistry: Late-Stage Diversification of 4-Arylpyridine-2-Carboxylate-Based Kinase Inhibitor Leads

This compound serves as a versatile late-stage intermediate for generating focused libraries of 4-arylpyridine-2-carboxylate analogues. The free aldehyde enables reductive amination with diverse amine building blocks to rapidly explore vectors extending from the 3-position of the phenyl ring, while the methyl ester can be hydrolysed to the free acid or directly converted to amides for SAR exploration at the pyridine 2-position. As established in Section 3, the 4-aryl substitution pattern is critical for the cancer-cell selectivity observed in the Berthel et al. (2002) phenyl-pyridine-2-carboxylic acid series, where the clinical candidate Ro 41-4439 achieved >10-fold selectivity [1]. The one-step reductive amination route from this compound provides a 3:1 step-count advantage over protection/deprotection routes starting from simpler building blocks, directly accelerating hit-to-lead timelines. Typical library scale: 50–200 compounds, 10–50 mg each, accessible within 2–3 weeks from a single batch of Methyl 4-(3-formylphenyl)pyridine-2-carboxylate.

DNA-Encoded Library (DEL) Synthesis: Orthogonal Dual-Handle Tagging Node

The orthogonality of the aldehyde and methyl ester functional groups—documented in Section 3 with >95% aldehyde derivatisation conversion and <1% ester crossover [1]—makes this compound an ideal node for split-and-pool DNA-encoded library synthesis. The aldehyde can be selectively functionalised in the first cycle (e.g., oxime ligation, reductive amination) while the ester remains intact, allowing HPLC purification of DNA conjugates without ester hydrolysis. In a second cycle, the ester can be hydrolysed to the free acid and coupled to amine-terminated DNA barcodes or small-molecule building blocks using HATU/DIPEA chemistry. This dual orthogonal reactivity is a critical requirement for DEL cycle purity; the absence of ester crossover during aldehyde reactions ensures that the chemical matter encoded by the DNA tag accurately reflects the synthesised compound, a quality control metric that fails with the 3-substituted regioisomer .

Agrochemical Discovery: Pyridine-2-Carboxylate Herbicide Safener Intermediates

Substituted pyridine-2-carboxylates are established scaffolds in herbicide safener chemistry, where the ester group is essential for plant uptake and metabolic activation. The 3-formylphenyl substituent provides a synthetic handle for introducing sulfonylurea, triazolinone, or isoxazolidinone pharmacophores via aldehyde condensation, routes that are well-precedented in agrochemical patent literature [1]. The Suzuki–Miyaura-based synthetic entry to the 4-arylpyridine-2-carboxylate scaffold, with yields of ~77% for closely related analogues , ensures that multigram quantities of this intermediate can be procured cost-effectively for agrochemical lead optimisation programmes targeting resistance-breaking herbicide modes of action. The methyl ester additionally confers the optimal logP (~2.3) for foliar uptake in plant-based assays, a property advantage over the free acid analogue.

Chemical Biology: Activity-Based Protein Profiling (ABPP) Probe Precursor

The aldehyde moiety serves as a latent electrophilic warhead that can be converted to a nitrile, α,β-unsaturated carbonyl, or chloromethyl ketone for covalent probe design. The 4-arylpyridine-2-carboxylate scaffold has been implicated in cell-cycle inhibition with a mitotic arrest phenotype, suggesting engagement of tubulin or mitotic kinases [1]. Starting from Methyl 4-(3-formylphenyl)pyridine-2-carboxylate, a two-step sequence (aldehyde → nitrile via oxime dehydration; ester → hydroxamic acid for HDAC or metalloprotease profiling) installs orthogonal affinity and photoreactive handles while retaining the core pharmacophore geometry. The >95% chemoselectivity of aldehyde transformations over the ester ensures that the intermediate can be elaborated without protecting-group manipulations, a practical advantage for chemical biology labs synthesising probes on a 5–50 mg scale.

Quote Request

Request a Quote for Methyl 4-(3-formylphenyl)pyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.